molecular formula C12H9N3 B1454939 9-Methylpyrido[2,3-f]quinoxaline CAS No. 1351516-05-6

9-Methylpyrido[2,3-f]quinoxaline

Cat. No.: B1454939
CAS No.: 1351516-05-6
M. Wt: 195.22 g/mol
InChI Key: XYRSTZSGIJHFNT-UHFFFAOYSA-N
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Description

9-Methylpyrido[2,3-f]quinoxaline is a heterocyclic compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is part of the quinoxaline family, which is known for its diverse biological activities and importance in medicinal chemistry .

Scientific Research Applications

9-Methylpyrido[2,3-f]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Medicine: Explored for its antimicrobial, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Safety and Hazards

According to the safety data sheet, quinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoxalines have emerged as a promising class of heterocyclic compounds for charge transport applications . The research in this field is mainly focused on the structural modification of the quinoxaline derivatives in order to control their therapeutic properties . Future research efforts are aimed at enhancing their performance and addressing key challenges in various applications .

Biochemical Analysis

Biochemical Properties

9-Methylpyrido[2,3-f]quinoxaline plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as tyrosine kinases, which are involved in cell signaling pathways . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, this compound has been shown to interact with proteins involved in apoptosis, such as caspases, influencing cell death pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell signaling pathways and inducing apoptosis . The compound affects gene expression by modulating transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, inhibiting their catalytic activity . This binding prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes . These interactions result in altered transcriptional profiles and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The compound’s stability and efficacy may decrease over time, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to toxic side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylpyrido[2,3-f]quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . Recent advances have focused on transition-metal-free methods to make the process more environmentally friendly . For instance, using ammonium bifluoride as a catalyst in aqueous ethanol has been shown to efficiently produce quinoxaline derivatives .

Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 9-Methylpyrido[2,3-f]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Commonly uses hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions using halogenated derivatives and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives .

Comparison with Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    Pyrrolo[2,3-b]quinoxaline: Another derivative with significant anticancer properties.

    Cinnoline: Similar in structure but with different biological activities.

Uniqueness: 9-Methylpyrido[2,3-f]quinoxaline stands out due to its specific substitution pattern, which imparts unique electronic properties and biological activities . Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

9-methylpyrido[2,3-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-8-2-3-9-4-5-10-12(11(9)15-8)14-7-6-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRSTZSGIJHFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=NC=CN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302782
Record name 9-Methylpyrido[2,3-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351516-05-6
Record name 9-Methylpyrido[2,3-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351516-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methylpyrido[2,3-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methylquinoline-7,8-diamine (255 mg, 1.48 mmol) in ethanol (3 mL) was added glyoxal (103 mg, 1.78 mmol). The mixture was stirred at room temperature for 2 h. The mixture was then concentrated to give 9-methylpyrido[2,3-f]quinoxaline as a yellow solid (300 mg). MS (ESI): m/z 196 (M+H)+.
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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